molecular formula C21H15N7O4 B142264 Nofdepi CAS No. 141480-75-3

Nofdepi

Cat. No.: B142264
CAS No.: 141480-75-3
M. Wt: 429.4 g/mol
InChI Key: IISPRTKTFZXRLK-BRJLIKDPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nifedipine is synthesized through a multi-step process involving the condensation of 2-nitrobenzaldehyde with methyl acetoacetate in the presence of ammonia to form the dihydropyridine ring . The reaction conditions typically involve refluxing the reactants in ethanol or methanol for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of nifedipine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up, often involving large-scale recrystallization and filtration systems.

Chemical Reactions Analysis

Types of Reactions

Nifedipine undergoes several types of chemical reactions, including:

    Oxidation: Nifedipine can be oxidized to form its corresponding pyridine derivative.

    Reduction: The nitro group in nifedipine can be reduced to an amino group under specific conditions.

    Substitution: Various substituents can be introduced into the dihydropyridine ring through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product is the pyridine derivative of nifedipine.

    Reduction: The major product is the amino derivative of nifedipine.

    Substitution: The major products are various substituted dihydropyridine derivatives.

Scientific Research Applications

Nifedipine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of calcium channel blockers and their interactions with other molecules.

    Biology: Investigated for its effects on cellular calcium channels and its potential role in modulating cellular functions.

    Medicine: Extensively studied for its therapeutic effects in managing cardiovascular diseases, including hypertension and angina.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Properties

IUPAC Name

N'-[4-(3,5-dicyanophenyl)-6-ethoxypyridin-2-yl]-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N7O4/c1-2-31-20-9-17(16-6-14(10-22)5-15(7-16)11-23)8-19(27-20)24-13-26-25-12-18-3-4-21(32-18)28(29)30/h3-9,12-13H,2H2,1H3,(H,24,26,27)/b25-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISPRTKTFZXRLK-BRJLIKDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=N1)N=CNN=CC2=CC=C(O2)[N+](=O)[O-])C3=CC(=CC(=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=N1)N=CN/N=C/C2=CC=C(O2)[N+](=O)[O-])C3=CC(=CC(=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141480-75-3
Record name N(2)-(5-Nitrofurfurylidene)formohydrazide-4-(3,5-dicyanophenyl)-6-ethoxy-2-pyridylimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141480753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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